molecular formula C15H11FO3 B6400374 2-(3-Acetylphenyl)-6-fluorobenzoic acid CAS No. 1261973-50-5

2-(3-Acetylphenyl)-6-fluorobenzoic acid

Cat. No.: B6400374
CAS No.: 1261973-50-5
M. Wt: 258.24 g/mol
InChI Key: PVYAWUIXOIQLBI-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a 3-acetylphenyl substituent at position 2 and a fluorine atom at position 6 on the benzene ring. The acetyl group (-COCH₃) introduces electron-withdrawing effects, while the fluorine atom enhances acidity and influences molecular interactions.

Properties

IUPAC Name

2-(3-acetylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-4-2-5-11(8-10)12-6-3-7-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYAWUIXOIQLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689746
Record name 3'-Acetyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-50-5
Record name 3'-Acetyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the benzene ring. The process involves the use of acetyl chloride and an aluminum chloride catalyst under anhydrous conditions. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 2-(3-Carboxyphenyl)-6-fluorobenzoic acid

    Reduction: 2-(3-Hydroxyphenyl)-6-fluorobenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Acetylphenyl)-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and fluorine groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key fluorobenzoic acid derivatives and their properties are compared below:

Table 1: Comparative Analysis of 6-Fluorobenzoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) pKa Solubility Key Applications
2-(3-Acetylphenyl)-6-fluorobenzoic acid 3-Acetylphenyl, 6-F ~258 (calculated) ~2.2* Moderate (polar solvents) Enzyme inhibition, drug design
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid [] 3-(3-F-phenyl), 2-Me, 6-F 232.9 [M+H]+ - - Synthetic intermediate
2-(4-Ethylphenyl)-6-fluorobenzoic acid [] 4-Ethylphenyl, 6-F - - Low (hydrophobic) Enzyme inhibition
2-(Carboxymethyl)-6-fluorobenzoic acid [] 2-CH₂COOH, 6-F 214.15 3–4 High (aqueous) Protein ligand design
3-Chloro-2-fluoro-6-formylbenzoic acid [] 3-Cl, 2-F, 6-CHO - - Moderate Organic synthesis

*Hypothesized based on electron-withdrawing effects of fluorine and acetyl groups .

Key Findings:
  • Acidity: The fluorine atom at position 6 lowers the pKa of benzoic acid by ~0.5 units compared to non-fluorinated analogs. The acetyl group further enhances acidity due to its electron-withdrawing nature .
  • Solubility : Bulky hydrophobic groups (e.g., 4-ethylphenyl in ) reduce aqueous solubility, while polar substituents like carboxymethyl () improve it. The acetyl group in the target compound balances moderate polarity and solubility .
  • Reactivity : The acetylphenyl group enables hydrogen bonding and π-π interactions, enhancing binding to biological targets compared to methyl or ethyl substituents .

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